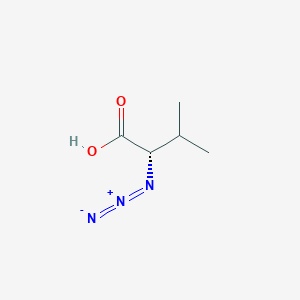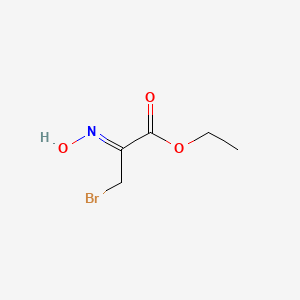
(2S)-2-azido-3-methylbutanoic acid
説明
“(2S)-2-azido-3-methylbutanoic acid” is an organic compound. It has an azido group (-N3), a methyl group (-CH3), and a carboxylic acid group (-COOH). The “(2S)” indicates the stereochemistry of the molecule, meaning it has a specific spatial arrangement of its atoms .
Molecular Structure Analysis
The molecular structure of “(2S)-2-azido-3-methylbutanoic acid” would consist of a five-carbon backbone with the azido group attached to the second carbon and the methyl group attached to the third carbon . The carboxylic acid group would be at the end of the carbon chain .Chemical Reactions Analysis
As an organic acid, “(2S)-2-azido-3-methylbutanoic acid” would be expected to undergo typical acid-base reactions, forming a salt and water when reacting with a base . The azido group might also participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-azido-3-methylbutanoic acid” would depend on its molecular structure. As a carboxylic acid, it would be expected to exhibit properties such as a relatively high boiling point due to the presence of intermolecular hydrogen bonding . The azido group could make the compound potentially explosive .科学的研究の応用
Wine and Beverage Analysis
Research by Gracia-Moreno et al. (2015) developed a method for quantitatively determining hydroxy acids, including derivatives of 2-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages. This study was significant for understanding the sensory effects of these acids in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Chemical Synthesis
A study by Powell et al. (1972) utilized ion-exclusion and ion-exchange techniques to synthesize derivatives of 2,3-dihydroxy-2-methylbutanoic acid from acetoin via cyanohydrin synthesis. This research demonstrated an efficient method for producing these compounds (Powell, Kulprathipanja, Johnson, & Burkholder, 1972).
Amino Acid Research
Shaw et al. (1981) identified a novel amino acid, 2,4-diamino-3-methylbutanoic acid, in root nodule hydrolysates from Lotus tenuis. This finding contributed to the understanding of the complexity of amino acids in plant biology (Shaw, Ellingham, & Nixon, 1981).
Metabolic Studies
Serrazanetti et al. (2011) explored the metabolic shift in Lactobacillus sanfranciscensis under acid stress, noting the production of 3-methylbutanoic and 2-methylbutanoic acids. This research provided insights into the microbial metabolism under stress conditions (Serrazanetti, Ndagijimana, Sado-Kamdem, Corsetti, Vogel, Ehrmann, & Guerzoni, 2011).
Pharmaceutical Synthesis
Crameri et al. (1997) developed a synthesis method for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil. This study highlights the application of (2S)-2-azido-3-methylbutanoic acid derivatives in pharmaceutical chemistry (Crameri, Foricher, Scalone, & Schmid, 1997).
Organoleptic Studies
Lytra et al. (2014) studied the enantiomers of ethyl 2-methylbutanoate in wines, revealing insights into the organoleptic impact of these compounds on wine aroma. This study emphasizes the role of (2S)-2-azido-3-methylbutanoic acid derivatives in flavor and fragrance science (Lytra, Tempère, de Revel, & Barbe, 2014).
作用機序
The mechanism of action of a compound depends on its application. For instance, if this compound were used as a drug, its mechanism of action would depend on the biological target it interacts with . Without specific context or research, it’s difficult to predict the mechanism of action for this compound.
将来の方向性
特性
IUPAC Name |
(2S)-2-azido-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-3(2)4(5(9)10)7-8-6/h3-4H,1-2H3,(H,9,10)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUITQAXNZZPU-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466431 | |
| Record name | SCHEMBL13853188 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 2-azido-3-methyl-, (2S)- | |
CAS RN |
40224-47-3 | |
| Record name | SCHEMBL13853188 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)



